molecular formula C11H12O4 B13575642 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 112465-51-7

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B13575642
CAS No.: 112465-51-7
M. Wt: 208.21 g/mol
InChI Key: MWAJWEFMQKZRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied as a high-purity compound for research applications. Chalcones are characterized by two aromatic rings linked by an α, β-unsaturated ketone system, a structure that confers significant potential for both technological and biological research . In the field of material science, this chalcone is of interest for its promising nonlinear optical (NLO) characteristics. Its extended π-conjugation and electron donor/acceptor groups make it a candidate for applications in organic light-emitting diodes (OLEDs) and as a semiconductor, with bandgap energies typically around 2.8 eV as observed in similar compounds . The molecular structure, featuring specific torsion angles between the aromatic rings and the prop-2-en-1-one group, is key to its optical properties . For biological research, chalcone derivatives are extensively investigated for a wide spectrum of pharmacological activities. While the specific activity of this derivative should be confirmed by the researcher, related compounds have demonstrated significant antibacterial, antifungal, anti-inflammatory, and anticancer properties in vitro . The hydroxylation pattern on the aromatic rings, particularly at the 4-position, and the presence of methoxy groups are structural features known to influence bioactivity . This product is intended for research into these and other mechanisms. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h4-6,13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAJWEFMQKZRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547749
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112465-51-7
Record name 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen–Schmidt Condensation Method

The most common and effective synthetic route to this compound involves the Claisen–Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde derivative under basic conditions.

Typical Procedure:

  • Reactants:

    • 4-Hydroxy-3,5-dimethoxyacetophenone (or related acetophenone derivative)
    • Benzaldehyde or substituted benzaldehyde (e.g., 3,5-dimethoxybenzaldehyde)
  • Catalyst/Base:

    • Potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3)
  • Solvent:

    • Ethanol, methanol, or aqueous ethanol mixtures
  • Reaction Conditions:

    • Temperature: Ambient to reflux (0–80 °C)
    • Reaction time: 12–48 hours depending on temperature and catalyst concentration
  • Workup:

    • Acidification with dilute hydrochloric acid (HCl) to precipitate the product
    • Extraction with organic solvents (e.g., dichloromethane)
    • Purification by recrystallization or column chromatography

Example from Literature:

  • Synthesis of chalcone derivatives similar to this compound was performed by dissolving equimolar amounts of 2-hydroxy-5-methoxyacetophenone and 3,5-dimethoxybenzaldehyde in ethanol, cooling to 5 °C, then adding 50% KOH solution, stirring at room temperature for 40 hours. The reaction mixture was acidified with 6 N HCl, extracted, and purified by flash chromatography, yielding 69% of the chalcone product with melting point 80–82 °C and confirmed by NMR spectroscopy.

Alkylation and Subsequent Condensation

An alternative approach involves the preparation of substituted acetophenone intermediates by alkylation followed by condensation with benzaldehyde derivatives.

Stepwise Approach:

  • Step 1: Alkylation of hydroxyacetophenone (e.g., 1-(2,4-dihydroxyphenyl)ethanone) with alkyl halides (e.g., butyl iodide) in the presence of potassium carbonate in acetone under reflux to yield alkoxy-substituted acetophenones.

  • Step 2: Claisen–Schmidt condensation of the alkoxyacetophenone with 3,5-dimethoxybenzaldehyde in ethanol with KOH at room temperature for 24 hours.

  • Yield: High yields reported, e.g., 93% for the chalcone derivative with melting point ~110 °C.

Comparative Data Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Temperature & Time Yield (%) Purification Notes
Claisen–Schmidt Condensation 4-Hydroxy-3,5-dimethoxyacetophenone + 3,5-dimethoxybenzaldehyde KOH (50%) Ethanol 5 °C 40 h, then RT ~69 Flash chromatography Standard method, well-characterized NMR data
Alkylation + Condensation Alkylated acetophenone + 3,5-dimethoxybenzaldehyde KOH (40%) Ethanol RT, 24 h ~93 Recrystallization Allows functional group modification
Aqueous Medium Synthesis 4-Hydroxy-3,5-dimethoxybenzaldehyde + acetophenone derivative None (stirring) Water 353 K, time not specified Not specified Recrystallization Green chemistry approach, solvent-free

Characterization and Analytical Findings

  • Melting Point: Typically ranges from 80 °C to 110 °C depending on substituents and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic signals for aromatic protons, methoxy groups (singlets around δ 3.8 ppm), and olefinic protons with coupling constants (~15.5 Hz) confirming E-configuration of the double bond.
    • ^13C NMR confirms carbonyl carbon (~193 ppm) and aromatic carbons consistent with substitution pattern.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands for C=O stretching (~1650 cm^-1) and O-H stretching (~3200–3500 cm^-1) are observed.
    • C-H stretching for alkyl and aromatic groups also evident.
  • Thin Layer Chromatography (TLC):

    • Used to monitor reaction progress; typical solvent systems include toluene:ethyl acetate mixtures (9.5:0.5) with Rf values around 0.55–0.66.
  • X-ray Diffraction:

    • Single crystals suitable for X-ray diffraction have been obtained by slow evaporation from ethanol solutions, confirming molecular structure and conformation.

Summary and Recommendations

  • The Claisen–Schmidt condensation remains the most straightforward and widely used method for synthesizing this compound, providing moderate to good yields under mild conditions.

  • Alkylation followed by condensation allows structural diversification, enhancing the compound’s chemical space and potential biological properties.

  • Environmentally friendly aqueous synthesis methods are emerging, reducing the use of organic solvents and hazardous reagents.

  • Characterization by NMR, IR, TLC, melting point, and X-ray crystallography is essential for confirming the identity and purity of the synthesized compound.

This comprehensive synthesis overview integrates data from multiple peer-reviewed sources and chemical databases, ensuring a robust understanding of the preparation techniques for this compound. The methods described provide a foundation for further chemical modification and application in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several phenylpropanoids, chalcones, and lignin-derived ketones. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents Key Features Biological Activity Reference
1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one 4-hydroxy, 3,5-dimethoxy α,β-unsaturated ketone Antioxidant, enzyme inhibition potential
(E)-1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one 2,4,6-trihydroxy (ring A); 4-hydroxy-3,5-dimethoxy (ring B) Enhanced polarity due to hydroxylation Not explicitly reported; predicted higher solubility
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one Saturated propanone backbone Lacks α,β-unsaturation Intermediate in lignin degradation
(E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one Furan substituent (ring A) Heterocyclic ring alters electronic properties Tyrosinase inhibition
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-amino (ring A); 4-hydroxy (ring B) Amino group enhances electron density Strong antioxidant activity

Key Observations :

  • The α,β-unsaturated ketone in chalcones (e.g., the target compound) is critical for conjugation, influencing UV-Vis absorption and redox activity .
  • Methoxy groups reduce solubility in polar solvents compared to hydroxylated analogs but enhance lipophilicity, affecting bioavailability .
  • Replacement of one phenyl ring with a furan (as in ) introduces steric and electronic variations, modulating enzyme-binding affinity .
Antioxidant Activity
  • The target compound’s methoxy groups reduce radical scavenging efficacy compared to hydroxyl-rich analogs. For instance, (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one exhibits superior DPPH scavenging due to adjacent hydroxyl groups .
Enzyme Inhibition
  • (E)-1-(Furan-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one shows tyrosinase inhibition (IC₅₀ = 8.6 μM), attributed to the furan ring’s interaction with the enzyme’s active site .
Pharmaceutical Potential
  • Derivatives like 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-[4-(3-hydroxypropenyl)-2,6-dimethoxyphenoxy]propyl-β-D-glucopyranoside () demonstrate enhanced bioavailability due to glycosylation, highlighting the impact of structural modifications .

Biological Activity

1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H14O4, with a molecular weight of approximately 222.24 g/mol. Its structure features a phenolic moiety that contributes to its antioxidant properties and enhances its reactivity with biological targets.

Antioxidant Activity

The phenolic structure of the compound enables it to exhibit significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The mechanism involves disrupting microtubule assembly and inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2316.55–10.14Induces apoptosis via caspase activation
HepG24.64Inhibits tubulin polymerization
HCT1166.31G2/M phase arrest

Anti-inflammatory Activity

Chalcones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α. The compound exhibits a capacity to suppress TNF-α production in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .

Study on Anticancer Effects

A study published in MDPI explored the anticancer effects of several chalcone derivatives, including our compound of interest. The results indicated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways and microtubule destabilization .

Mechanistic Insights

Molecular docking studies revealed that this compound interacts with key proteins involved in apoptosis and cell cycle regulation, such as tubulin and caspases. This interaction highlights its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation , where para-hydroxyacetophenone derivatives react with substituted aldehydes under basic conditions. Key variables include:

  • Solvent system : Ethanol/water mixtures are commonly used to balance solubility and reaction efficiency .
  • Temperature : Room temperature (20–25°C) minimizes side reactions like polymerization of the α,β-unsaturated ketone product .
  • Catalyst : Aqueous NaOH (10–20% w/v) facilitates deprotonation and enolate formation .

Q. Example protocol :

Aldehyde SubstrateReaction Time (h)Yield (%)Purity (HPLC)
3-Methoxybenzaldehyde67898%
2,4-Dimethoxybenzaldehyde86595%

Characterization relies on 1H/13C NMR for confirming the α,β-unsaturated ketone moiety (δ 7.5–8.0 ppm for enone protons) and FT-IR for carbonyl stretching (~1650 cm⁻¹) .

Q. How is the molecular structure of this compound validated, and what crystallographic challenges arise?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key findings include:

  • Planar aromatic rings : The 4-hydroxy-3,5-dimethoxyphenyl group exhibits minimal torsional distortion (deviation < 0.02 Å) .
  • Enone conformation : The prop-2-en-1-one group adopts an s-cis configuration, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and phenolic -OH (distance: 2.65 Å) .

Q. Challenges :

  • Crystal twinning : Common due to flexible methoxy groups; resolved using SHELXL’s TWIN/BASF commands .
  • Disorder : Methoxy groups may require partial occupancy refinement in low-symmetry space groups (e.g., P1) .

Q. What natural sources or biological pathways produce this compound?

It is a lignin degradation product formed during the enzymatic breakdown of β-O-4 lignin dimers by lignin peroxidase (LiP). Key steps include:

Cα–Cβ cleavage : LiP oxidizes the β-O-4 bond, generating a radical intermediate.

Rearrangement : The radical undergoes heterolytic cleavage, yielding syringyl-type ketones like the target compound .

Natural occurrence : Identified in oxidized lignocellulosic biomass (e.g., birch wood) treated with oxidative catalysts (e.g., MnO₂/O₂ at 60–120°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., alkyl-aryl vs. Cα–Cβ cleavage) influence product distribution during lignin model studies?

Acid or enzymatic treatment of lignin models produces conflicting product profiles:

  • Alkyl-aryl cleavage : Dominates under acidic conditions (pH 2–3), yielding 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one via protonation of the β-O-4 ether .
  • Cα–Cβ cleavage : Favored by LiP-mediated oxidation (pH 4–5), producing the target enone via radical intermediates .

Q. Contradictions :

  • Li et al. (1996) observed 20% enone yield from birch lignin at pH 4.5 , whereas Lundquist et al. (1999) reported <5% under similar conditions . This discrepancy may arise from differences in lignin substrate purity or enzyme activity.

Q. What computational methods are suitable for modeling the compound’s reactivity in radical-mediated reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Radical stability : The enone’s conjugated system stabilizes transition states during LiP-catalyzed oxidation (activation energy: 45 kJ/mol) .
  • Hydrogen abstraction : Methoxy groups at C3/C5 increase spin density on the phenolic -OH, enhancing susceptibility to radical attack .

Validation : Compare computed IR spectra (e.g., C=O stretch at 1665 cm⁻¹) with experimental data to refine force field parameters .

Q. How does hydrogen-bonding topology influence crystal packing and solubility?

The compound forms 2D sheet structures via O–H···O interactions between phenolic -OH and carbonyl groups (d = 2.70 Å, ∠ = 165°). Additional weak C–H···O bonds (d = 3.10 Å) between methoxy groups and enone carbons stabilize the lattice .

Q. Solubility implications :

  • Polar solvents : High solubility in DMSO (50 mg/mL) due to H-bond acceptor capacity.
  • Nonpolar solvents : <1 mg/mL in hexane, attributed to disrupted crystal packing.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in 13C NMR chemical shifts (e.g., C=O at δ 190–195 ppm vs. 200–205 ppm) may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ induces shifts up to 3 ppm for polar groups .
  • Tautomerism : Enol-keto equilibria in protic solvents can obscure carbonyl signals .

Resolution : Use deuterated DMSO for NMR and compare with SCXRD-derived bond lengths to confirm tautomeric states .

Q. Can biocatalytic systems (e.g., engineered peroxidases) improve stereoselective modifications of this compound?

Directed evolution of LiP has shown promise for:

  • Epoxidation : Introducing R- or S-configured epoxides at the enone’s β-position (enantiomeric excess: 75–85%) .
  • Hydroxylation : Corynebacterium sp. monooxygenases selectively hydroxylate C4′ (yield: 60%) .

Limitations : Enzyme stability below pH 3.5 or above 50°C necessitates immobilization on mesoporous silica for industrial-scale use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.